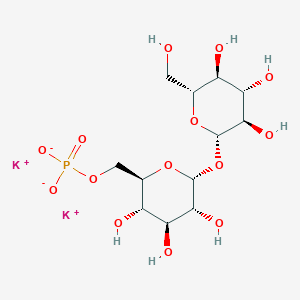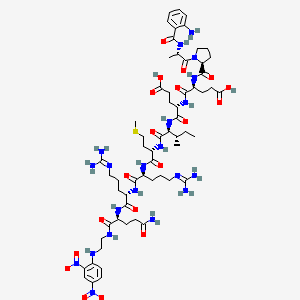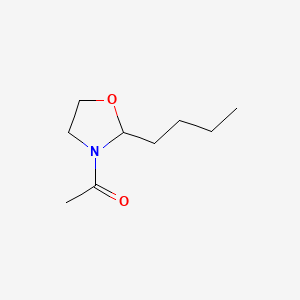
1-(2-Butyloxazolidin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Butyloxazolidin-3-yl)ethanone is an organic compound with the molecular formula C9H17NO2. It is a member of the oxazolidine family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butyloxazolidin-3-yl)ethanone typically involves the reaction of 2-amino-1-butanol with acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound with minimal by-products .
化学反应分析
Types of Reactions: 1-(2-Butyloxazolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products:
Oxidation: Oxazolidinones
Reduction: Open-chain amines
Substitution: Various substituted oxazolidines depending on the substituent introduced.
科学研究应用
1-(2-Butyloxazolidin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
作用机制
The mechanism of action of 1-(2-Butyloxazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
相似化合物的比较
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups and biological activities.
Thiazoles: Another class of heterocyclic compounds with similar applications in chemistry and biology.
Triazoles: Known for their stability and wide range of applications in drug development and materials science
Uniqueness: 1-(2-Butyloxazolidin-3-yl)ethanone is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity compared to other oxazolidines.
属性
CAS 编号 |
138531-20-1 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 |
IUPAC 名称 |
1-(2-butyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO2/c1-3-4-5-9-10(8(2)11)6-7-12-9/h9H,3-7H2,1-2H3 |
InChI 键 |
JQQLXLGNDHHYGH-UHFFFAOYSA-N |
SMILES |
CCCCC1N(CCO1)C(=O)C |
同义词 |
Oxazolidine, 3-acetyl-2-butyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


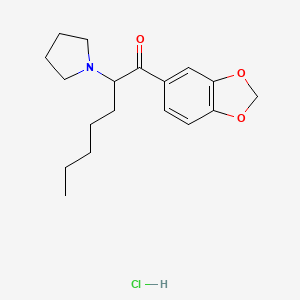
![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
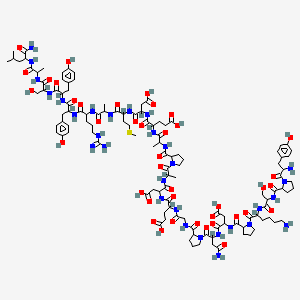

![(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B593213.png)
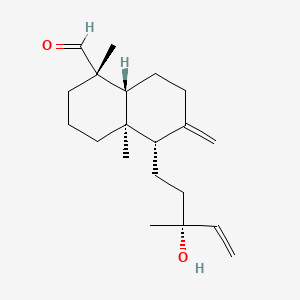
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)
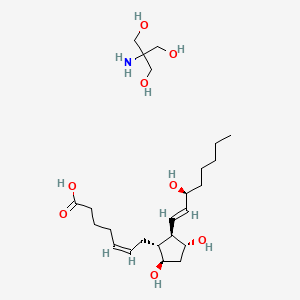
![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,2-ethoxy-4-methyl-,ethylester,(1alpha,2bta,4alpha,5alpha)](/img/new.no-structure.jpg)
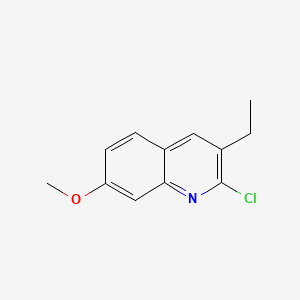

![(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B593221.png)
